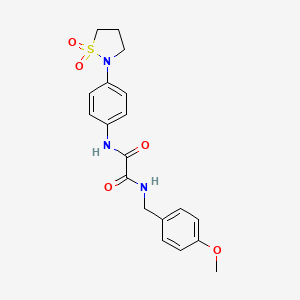

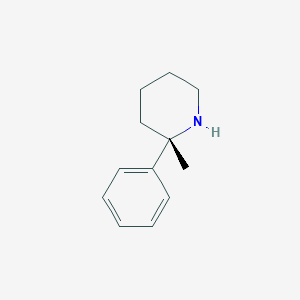

![molecular formula C7H13ClFN B2965961 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride CAS No. 2378501-55-2](/img/structure/B2965961.png)

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spirocyclic compounds, such as 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride, are a class of organic compounds characterized by their unique structure, which consists of two or more rings connected by a single atom . They have been used in the synthesis of various pharmaceuticals and have shown potential in drug discovery .

Synthesis Analysis

The synthesis of spirocyclic compounds often involves the use of ring-closure reactions . For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their cyclic structure, where two or more rings are connected at a single atom . The structure can be predicted using valence shell electron pair repulsion (VSEPR) theory .Chemical Reactions Analysis

The chemical reactions involving spirocyclic compounds can be complex and depend on the specific compound and conditions. For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids involved ring closure reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds depend on their specific structure. These properties can include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Antibacterial Activity

The chemical structure similar to 6-(Fluoromethyl)-1-azaspiro[3.3]heptane hydrochloride has been explored for its potent antibacterial properties, particularly against respiratory pathogens. Research has designed and synthesized compounds showing significant in vitro activity against a range of gram-positive and gram-negative bacteria, including multidrug-resistant strains. These compounds have also demonstrated effectiveness in in vivo models of murine pneumonia, suggesting their potential as treatments for respiratory infections (Odagiri et al., 2013).

Drug Design and Synthesis

The unique spirocyclic structure of compounds related to 6-(Fluoromethyl)-1-azaspiro[3.3]heptane hydrochloride has been utilized in the synthesis of novel amino acids and building blocks for drug design. These compounds have added to the diversity of sterically constrained amino acids, showing utility in chemistry, biochemistry, and drug design due to their structural peculiarities (Radchenko et al., 2010).

Diversity-Oriented Synthesis

Research into the diversity-oriented synthesis of azaspirocycles, including structures akin to 6-(Fluoromethyl)-1-azaspiro[3.3]heptane hydrochloride, has led to the development of novel building blocks for drug discovery. These studies have provided rapid access to functionalized pyrrolidines, piperidines, and azepines through multicomponent condensation, showcasing the relevance of these scaffolds in chemistry-driven drug discovery (Wipf et al., 2004).

Pharmacokinetic and Tolerance Studies

The pharmacokinetics and tolerance of new fluoroquinolones structurally related to 6-(Fluoromethyl)-1-azaspiro[3.3]heptane hydrochloride have been extensively studied. These compounds exhibit rapid absorption, good tissue penetration, and favorable pharmacokinetic profiles, making them promising candidates for the treatment of bacterial infections. Notably, they have been well tolerated in clinical studies, with minimal side effects (Nakashima et al., 1995).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Spirocyclic compounds have shown potential in drug discovery due to their unique structure and the ability to create a wide variety of compounds with different properties . Future research may focus on developing new synthetic methods and exploring the potential therapeutic applications of these compounds.

Propriétés

IUPAC Name |

6-(fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c8-5-6-3-7(4-6)1-2-9-7;/h6,9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTPOVLUUSBKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12CC(C2)CF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

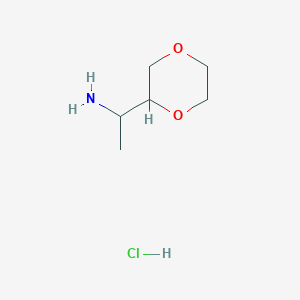

![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)

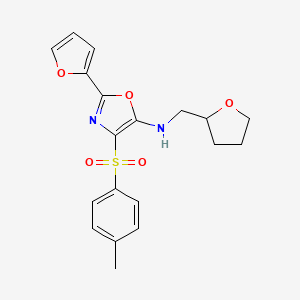

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)

![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)

![Cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2965898.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)